molecular formula C17H16N4O2S B2599863 6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole CAS No. 2034578-73-7

6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2599863
CAS No.: 2034578-73-7
M. Wt: 340.4
InChI Key: SVZJEZWIXFWDOE-UHFFFAOYSA-N
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Description

6-[3-(Pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole is a small molecule research compound featuring a benzothiazole scaffold linked to a piperidine-pyrazine moiety. This molecular architecture is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anticancer agents. The benzothiazole core is a privileged structure in drug discovery, with documented potent and selective antitumor activity against various cancer cell lines, including lung (H1299), liver (HepG2), and breast (MCF-7) carcinomas . These compounds often function by inhibiting key enzymatic drivers of cancer progression, such as Protein Tyrosine Kinases (PTKs) including ABL1 and ABL2, as well as Cyclin-Dependent Kinases (CDK4 and CDK6), thereby disrupting critical cell proliferation and survival pathways . The integration of the piperidine-pyrazine moiety is a strategic modification that can enhance drug-like properties and target engagement. This compound is intended for research applications only, including in vitro cytotoxicity assays, mechanism of action studies, and structure-activity relationship (SAR) investigations to develop new therapeutic candidates. Researchers should handle this material with appropriate precautions. It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is suspected of damaging fertility or the unborn child. It is also very toxic to aquatic life with long-lasting effects . This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(12-3-4-14-15(8-12)24-11-20-14)21-7-1-2-13(10-21)23-16-9-18-5-6-19-16/h3-6,8-9,11,13H,1-2,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZJEZWIXFWDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CS3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, where a pyrazine derivative is used as the electrophile. The final step involves the coupling of the piperidine ring with the benzothiazole core under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting anti-tubercular properties .

Comparison with Similar Compounds

Structural Analogues of 1,3-Benzothiazole Derivatives

Benzothiazole derivatives with substitutions at the 6-position are a well-explored class. Key structural analogs include:

Compound Name/ID Key Structural Features Biological Activity Reference
6-Chloro-2-[3-(substituted phenyl)pyrazol-1-yl]-1,3-benzothiazoles (5a–g) Chloro substituent at C6, pyrazole moiety at C2 Antimicrobial (bacterial/fungal)
2-(Piperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole (14) Trifluoromethoxy at C6, piperazine at C2 Sodium channel inhibition (muscle)
6-((cis)-3-(Imidazo-pyrrolo-pyrazin-1-yl)piperidinyl)pyridazine derivatives Complex heterocyclic substitutions at C6 Kinase inhibition (hypothesized)

Key Observations :

  • Substitution Patterns : The target compound’s pyrazin-2-yloxy-piperidine group distinguishes it from analogs with simpler substituents (e.g., chloro, trifluoromethoxy). This substitution may enhance solubility and target affinity compared to halogenated derivatives .

Biological Activity

The compound 6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole , with the CAS number 2034578-73-7 , is a heterocyclic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H16N4O2S
  • Molecular Weight : 340.3995 g/mol
  • SMILES Notation : O=C(c1ccc2c(c1)scn2)N1CCCC(C1)Oc1cnccn1

Research indicates that this compound may exhibit significant biological activity through various mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have been shown to inhibit CDK2, which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, suggesting potential applications in oncology .
  • PPARδ Agonism : Some derivatives of benzothiazole compounds have been identified as potent agonists for Peroxisome Proliferator-Activated Receptor δ (PPARδ), which is linked to metabolic regulation and may be beneficial in treating metabolic syndromes .

Biological Activity Overview

The biological activities of 6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole can be summarized as follows:

Activity Description Reference
AnticancerInduces apoptosis in cancer cell lines through CDK inhibition.
Metabolic RegulationActs as a PPARδ agonist, influencing lipid metabolism.
CytotoxicityExhibits cytotoxic effects against various cancer types.

Case Studies and Research Findings

Several studies have highlighted the efficacy of related compounds and their biological activities:

  • Anticancer Activity : A study demonstrated that derivatives similar to the compound under discussion showed significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis via CDK inhibition .
  • Metabolic Effects : In vivo studies indicated that PPARδ agonists could enhance high-density lipoprotein (HDL) cholesterol levels, suggesting a role in managing dyslipidemia and potentially lowering cardiovascular risks .
  • Structure-Activity Relationship (SAR) : Research into the SAR of benzothiazole derivatives has revealed that modifications at specific positions can enhance biological activity, particularly in terms of selectivity and potency against targeted receptors .

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